Benthiavalicarb-isopropyl is primarily studied for its fungicidal properties. It belongs to the new valinamide carbamate class of fungicides and targets oomycete downy mildew pathogens (). The mode of action involves inhibiting phospholipid biosynthesis in the target fungi, which is crucial for their cell wall development and survival []. Research has demonstrated its efficacy against downy mildew in grapes and tomatoes, both in field and greenhouse settings [].
Understanding the environmental fate and behavior of Benthiavalicarb-isopropyl is crucial for assessing its potential impact on ecosystems. Research in this area investigates the degradation process, mobility in soil, and potential for leaching into groundwater []. Studies have shown that Benthiavalicarb-isopropyl degrades moderately in soil under aerobic conditions []. Its mobility in soil is also dependent on factors like soil type and organic matter content [].
Benthiavalicarb-isopropyl is a carbamate ester and a fungicide primarily used in agriculture. Its chemical formula is , and it is recognized for its protective and curative action against various fungal pathogens. This compound is the isopropyl ester of benthiavalicarb, which belongs to the valinamide class of fungicides. The compound consists of a mixture of stereoisomers, with the R-L stereoisomer being the primary pesticidally active component, while the S-L stereoisomer serves as a minor impurity .
This compound exhibits moderate toxicity to various non-target organisms, including fish, aquatic invertebrates, and honeybees. It has been identified as an endocrine disruptor and may have adverse effects on reproduction and fertility in mammals. Long-term studies have indicated non-neoplastic liver changes in rodents exposed to benthiavalicarb-isopropyl, highlighting potential health risks associated with its use .
Benthiavalicarb-isopropyl can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. A common method includes the reaction of isopropanol with benthiavalicarb in the presence of acid catalysts to form the desired ester. The process requires careful monitoring to ensure that the correct stereoisomer ratio is achieved while minimizing impurities .
Benthiavalicarb-isopropyl is primarily used as a fungicide in agricultural practices, particularly for crops like grapes and tomatoes. Its effectiveness against a range of fungal pathogens makes it valuable for protecting crops from disease while promoting healthy growth. The compound's low aqueous solubility and moderate risk of leaching into groundwater necessitate careful application practices to mitigate environmental impact .
Studies have shown that benthiavalicarb-isopropyl interacts with various biological systems, affecting both target and non-target organisms. Its role as an endocrine disruptor raises concerns regarding its impact on wildlife and human health. Research into its metabolic pathways has revealed potential metabolites that could contribute to its biological activity or toxicity .
Several compounds share structural or functional similarities with benthiavalicarb-isopropyl. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Benthiavalicarb | C₁₈H₂₄FN₃O₃S | Fungicide | Parent compound; less stable than isopropyl derivative |
Propamocarb | C₁₅H₁₈N₂O₃ | Fungicide | Different mechanism; less effective against certain fungi |
Azoxystrobin | C₁₈H₁₈F₂N₄O₄ | Fungicide | Broader spectrum; systemic action |
Trifloxystrobin | C₁₉H₂₁F₂N₃O₄ | Fungicide | More persistent in soil; higher toxicity |
Benthiavalicarb-isopropyl stands out due to its specific action mechanism targeting phospholipid biosynthesis, which differentiates it from other fungicides that may operate through different pathways or possess broader systemic activity .
Benthiavalicarb-isopropyl, with the molecular formula C18H24FN3O3S and molecular weight 381.47 g/mol, represents a sophisticated carbamate ester fungicide belonging to the valinamide carbamate class [1] [2]. This compound is characterized as the isopropyl ester of benthiavalicarb and functions as an agricultural fungicide with specific activity against oomycete pathogens [5] [8]. The compound exists as a mixture of R-L and S-L stereoisomers, with the R-L stereoisomer serving as the primary pesticidally active component while the S-L stereoisomer remains present as a minor, non-active impurity [2].
The synthesis of benthiavalicarb-isopropyl involves multiple strategic approaches, each utilizing distinct starting materials and intermediate compounds to achieve the desired carbamate ester structure [3] [8].
The traditional methodology employs p-fluoroaniline as the primary starting material, proceeding through a series of transformations including addition, bromination, and cyclization reactions to generate 2-amino-6-fluorobenzothiazole [3]. This intermediate undergoes subsequent hydrolysis and acidification to produce 2-amino-5-fluorothiophenol metal salts, which can involve zinc, potassium, magnesium, calcium, nickel, or copper ions [3]. The synthesis of the chiral unit (R)-1-(6-fluoro-benzothiazole-2-)ethylamine requires (R)-4-methyloxazolidine-2,5-dione as a key intermediate, traditionally prepared through the reaction of alanine with phosgene or diphosgene [3].
A significant advancement in the synthetic route was developed utilizing p-fluorocyclohexanone as the starting material [3]. This improved methodology employs iodine catalysis and oxidative cyclization to generate 2-amino-6-fluorobenzothiazole, followed by hydrolysis and acidification to prepare 2-amino-5-fluorothiophenol [3]. The process incorporates D-alanine reacting with triphosgene under nitrogen protection conditions in a mixed solvent system of dioxane and tetrahydrofuran to produce (R)-4-methyloxazolidine-2,5-dione [3]. The final coupling involves L-valine reacting with isopropyl chloroformate to prepare N-isopropoxycarbonyl-L-valine, followed by carboxyl activation and one-pot reaction with (R)-1-(6-fluoro-benzothiazole-2-)ethylamine [3].
Synthetic Route | Starting Materials | Key Intermediates | Overall Yield (%) | Number of Steps |
---|---|---|---|---|
Classical Method | p-fluoroaniline, triphosgene, L-valine | 2-amino-6-fluorobenzothiazole, (R)-4-methyloxazolidine-2,5-dione | 60-70 | 5-6 |
Improved Method | p-fluorocyclohexanone, D-alanine, L-valine | 2-amino-5-fluorothiophenol, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine | 85 | 4 |
Alternative Industrial Route | benzothiazole precursors, carbamate intermediates | N-isopropoxycarbonyl-L-valine, chiral benzothiazole derivatives | 70-80 | 4-5 |
The benzothiazole core structure represents a critical structural component, with 2-amino-6-fluorobenzothiazole serving as a universal intermediate across multiple synthetic pathways [15]. The synthesis of benzothiazole derivatives typically involves condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing substances [15]. Alternative methodologies include reactions of ortho-halogenated aniline with isothiocyanates, carbon disulfide and piperidine, aldehydes and sulfur, or carbon disulfide and thiol [15].
The stereoselective synthesis of benthiavalicarb-isopropyl presents significant challenges due to the requirement for maintaining stereochemical purity, particularly the R-L stereoisomer configuration [2] [17]. The compound's stereochemical complexity necessitates precise control over reaction conditions and specialized separation techniques [17] [22].
The R-L stereoisomer of benthiavalicarb represents the main pesticidally active component, requiring stringent control over stereoisomer distribution during synthesis [2]. Preparative high-performance liquid chromatography has proven to be the method of choice for enantiomer separation in industrial applications [17]. Chiral stationary phases, including carbohydrate-based columns such as cellulose and amylose derivatives, polyacrylamide phases, and chirobiotic phases containing vancomycin or teicoplanin, are employed for direct separation of stereoisomers [17].
The recognition mechanism for chiral separation operates on a key-and-lock arrangement, where chiral selectors provide a chiral surface to enantiomers, forming temporary complexes with different bonding energies [17]. The two enantiomers differ in their binding energies due to different fitting characteristics within the chiral selector structures, enabling separation through differential elution times [17].
Process Parameter | Laboratory Scale | Industrial Scale | Critical Control Points |
---|---|---|---|
Reaction Temperature | 70-80°C | 75-85°C | Heat removal, uniform heating |
Reaction Time | 6-12 hours | 8-16 hours | Reaction completion monitoring |
Catalyst Loading | 2-5 mol% | 1-3 mol% | Cost-effectiveness vs efficiency |
Solvent System | DMSO, THF | Recycled solvents | Recovery and reuse |
pH Control | 5-6 (acidic) | Automated control | Automated dosing systems |
Pressure Conditions | Atmospheric | Slight vacuum | Safety considerations |
Workup Procedures | Column chromatography | Crystallization/extraction | Product purity requirements |
The optimization of carbamate formation involves careful control of reaction conditions to ensure efficient coupling reactions [13] [24]. Modern approaches utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive in continuous synthesis methodologies, significantly reducing reaction times typically required for carbon dioxide-based carbamate synthesis [24] [25]. These continuous-flow processes provide faster and safer alternatives for synthesizing carbamates from both primary and secondary amines, achieving desired compounds in 50 minutes with yields ranging from 45 to 92 percent [24] [25].
Recent developments in carbamate synthesis include the utilization of deep eutectic solvents for environmentally benign synthesis conditions [25]. Choline chloride-based deep eutectic solvents have demonstrated suitability for carbamate formation using less reactive alkyl chlorides, providing good yields under mild reaction conditions [25]. Additionally, zeolite-assisted synthetic methods employing metal complex-containing zeolite catalyst frameworks have shown effectiveness in producing carbamates with good selectivity under low pressure and temperature conditions [25].
The transition from laboratory-scale synthesis to industrial production of benthiavalicarb-isopropyl presents numerous technical, operational, and process-related challenges that require systematic approaches for resolution [32] [33].
Manufacturing Challenge | Technical Issue | Industrial Solution |
---|---|---|
Stereoisomer Control | Maintaining R-L stereoisomer purity (>95%) | Chiral HPLC separation, enantioselective synthesis |
Carbamate Formation | Efficient coupling of isopropyl chloroformate | Optimized reaction conditions, acid scavenging |
Benzothiazole Cyclization | Consistent cyclization of fluorinated intermediates | Iodine catalysis, controlled oxidative conditions |
Scale-up Reproducibility | Heat and mass transfer variations | Process analytical technology monitoring |
Waste Management | Heavy metal ion contamination | Green chemistry approaches, solvent recycling |
Temperature Control | Exothermic reaction management | Advanced reactor design, thermal management |
Yield Optimization | Minimizing side product formation | One-pot reactions, improved catalysts |
Industrial-scale synthesis encounters significant challenges in maintaining process consistency when transitioning from laboratory or pilot scale operations [32] [33]. Variations in equipment design, material properties, and process dynamics can lead to product inconsistencies, particularly affecting mixing efficiency, heat transfer, and mass transfer characteristics between small and large vessels [32] [33]. The application of Process Analytical Technology enables real-time monitoring of critical parameters, ensuring early detection of deviations from established process conditions [32].
Reaction kinetics, heat transfer, and mass transfer become increasingly complex in industrial reactors compared to laboratory-scale equipment [33]. Engineers must optimize process conditions to maximize yield while minimizing waste generation, requiring specialized equipment including reactors, pumps, and instrumentation designed to handle large quantities of chemicals while maintaining precise control over reaction conditions [33].
Industrial-scale manufacturing must address environmental concerns, particularly the generation of heavy metal ion-containing wastewater from traditional synthetic routes [3]. The improved synthetic methodology utilizing iodine catalysis represents a significant advancement in reducing environmental impact by avoiding the use of toxic bromine reagents and minimizing heavy metal waste generation [3]. Green chemistry approaches emphasize solvent recycling and the development of environmentally benign synthetic routes [25].
Regulatory compliance requirements for industrial pharmaceutical and agrochemical manufacturing necessitate adherence to Good Manufacturing Practices throughout the scale-up process [32]. Demonstrating equivalence between laboratory-scale processes and large-scale operations remains vital for regulatory approval, requiring extensive documentation and implementation of Quality by Design frameworks [32].
The development of one-pot reaction methodologies has demonstrated significant improvements in manufacturing efficiency, with the improved synthetic route achieving 85 percent overall yield compared to 60-70 percent for traditional methods [3]. This advancement reduces the number of synthetic steps from 5-6 to 4 steps while improving overall process economics [3]. Continuous manufacturing processes offer advantages over batch production methods, including improved process control, reduced production times, and enhanced product consistency [24] [25].
The aqueous solubility of benthiavalicarb-isopropyl demonstrates moderate water solubility characteristics with pH-dependent variations. Water solubility measurements conducted at 20°C reveal consistent values across different pH conditions: 10.96 mg/L at pH 5, 13.14 mg/L at unadjusted pH, and 12.76 mg/L at pH 9 [1]. The average water solubility of 12.29 mg/L indicates moderate hydrophilic properties, facilitating adequate dissolution for biological activity while maintaining sufficient stability for formulation purposes.
The octanol-water partition coefficient (Log KOW) ranges from 2.52 to 2.59 across pH values 5-9 [1], indicating moderate lipophilicity. This partition coefficient range suggests favorable bioavailability characteristics, enabling efficient penetration through biological membranes while maintaining adequate water solubility for systemic distribution. The stability of Log KOW values across the pH range demonstrates that benthiavalicarb-isopropyl does not undergo significant ionization within environmentally relevant pH conditions, consistent with the absence of dissociable groups (pKa not observed from pH 1.12-12.81 at 20°C) [1].
The Henry's Law constant of 8.61 × 10⁻⁸ atm·m³/mol at 25°C [2] indicates minimal volatilization potential from aqueous solutions. This low volatility characteristic contributes to the compound's environmental persistence in aquatic systems and reduces atmospheric transport potential.
Soil mobility assessments indicate moderate to high mobility characteristics, with adsorption coefficients (Koc) ranging from 121-258 [2]. This mobility profile suggests potential for leaching to groundwater under certain soil and climatic conditions, particularly in sandy soils with low organic matter content.
Thermal analysis reveals distinct melting point characteristics with reported values of 167 ± 0.5°C [1] and alternative measurements of 152.0°C [3], indicating potential polymorphic forms or measurement condition variations. The compound exhibits thermal stability under normal storage and handling conditions, with decomposition temperatures not specifically characterized in standard analytical methods.
Degradation kinetics studies demonstrate that environmental persistence varies dramatically depending on the degradation mechanism. In soil systems, benthiavalicarb-isopropyl undergoes rapid microbial degradation with half-life values ranging from 2.8 to 11.0 days under laboratory conditions at 30°C [4]. The degradation rate shows soil-type dependency, with faster degradation observed in Kakegawa soil (2.8 days upland, 6.0 days flooded) compared to Ushiku soil (6.9 days upland, 11.0 days flooded) [4].
In contrast, abiotic degradation processes proceed significantly slower. Chemical hydrolysis in water exhibits a half-life of one year at pH 4, 7, and 9 at 25°C [4], demonstrating exceptional stability against hydrolytic cleavage. Photodegradation in water under xenon light exposure (400 W/m², 300-800 nm) shows a half-life of 301 days [4], indicating moderate photochemical stability.
The primary degradation pathway in soil involves initial hydrolytic cleavage of the amide bond by soil microorganisms, producing 1-(6-fluoro-2-benzothiazolyl)ethylamine (M-5) and 2-isopropoxycarbonylamino-3-methyl-butyric acid, which rapidly degrades to carbon dioxide [4]. Subsequent degradation of M-5 proceeds through oxidative deamination to produce 6-fluoro-2-benzothiazolyl methyl ketone (M-4), followed by reduction to 1-(6-fluoro-2-benzothiazolyl)ethyl alcohol (M-3), and ultimate transformation to 6-fluoro-2-hydroxybenzothiazole (M-1) [4].
Vapor pressure measurements indicate extremely low volatility characteristics, with values below 3.0 × 10⁻⁴ Pa at 25°C [1]. This minimal vapor pressure contributes to low atmospheric transport potential and reduced volatilization losses from treated surfaces. The combination of low vapor pressure and moderate water solubility creates favorable application characteristics for foliar treatments, minimizing drift potential while maintaining biological efficacy.
Environmental mobility assessments reveal complex fate patterns dependent on environmental conditions. In terrestrial systems, the compound demonstrates moderate to high soil mobility (Koc 121-258) [2], suggesting potential for vertical movement through soil profiles. However, rapid microbial degradation in active soil systems (half-life 2.8-11 days) [4] typically prevents significant groundwater contamination under normal field conditions.
In aquatic environments, the low Henry's Law constant (8.61 × 10⁻⁸ atm·m³/mol) [2] indicates minimal volatilization from water surfaces. The bioconcentration factor of 17 calculated for fish [2] suggests low bioaccumulation potential in aquatic organisms. The moderate Log KOW values (2.52-2.59) [1] support this assessment, indicating insufficient lipophilicity for significant biomagnification in food chains.
Atmospheric fate modeling suggests that any compound entering the atmosphere would exist primarily in the particulate phase due to the extremely low vapor pressure [2]. Direct photolysis susceptibility appears minimal based on the absence of chromophores absorbing at wavelengths above 290 nm [2], consistent with the observed slow photodegradation rates in aquatic systems.